(3-Bromo-6-methylpyridin-2-yl)methanamine CAS 1060810-19-6 properties
(3-Bromo-6-methylpyridin-2-yl)methanamine CAS 1060810-19-6 properties
CAS 1060810-19-6 [1]
Executive Summary
(3-Bromo-6-methylpyridin-2-yl)methanamine (CAS 1060810-19-6) is a specialized halogenated pyridine scaffold widely utilized in medicinal chemistry and fragment-based drug discovery (FBDD).[1] Characterized by a 2,3,6-trisubstituted pyridine ring, this compound offers a unique combination of steric blocking (6-methyl), electronic modulation (pyridine nitrogen), and orthogonal reactivity handles (3-bromo and 2-aminomethyl groups).
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis pathways, and utility as a "privileged structure" in the design of kinase inhibitors and GPCR ligands.
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
Identification Data
| Parameter | Detail |
| Chemical Name | (3-Bromo-6-methylpyridin-2-yl)methanamine |
| CAS Number | 1060810-19-6 |
| Synonyms | 2-(Aminomethyl)-3-bromo-6-methylpyridine; 3-Bromo-6-methyl-2-picolylamine |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.07 g/mol (Free Base); ~237.52 g/mol (HCl Salt) |
| SMILES | CC1=NC(CN)=C(Br)C=C1 |
| InChI Key | ARSYSTQQVJUEBW-UHFFFAOYSA-N |
Physicochemical Profile
| Property | Value / Description |
| Appearance | Pale yellow to off-white solid (typically supplied as HCl salt) |
| Solubility | High in DMSO, Methanol, Water (as HCl salt); Low in Hexanes |
| pKa (Calc) | ~8.9 (Primary Amine), ~2.8 (Pyridine N) |
| LogP (Calc) | ~0.98 (Moderate Lipophilicity) |
| H-Bond Donors | 1 (Primary Amine) |
| H-Bond Acceptors | 2 (Pyridine N, Amine N) |
Structural Analysis & Reactivity[2]
The utility of CAS 1060810-19-6 stems from its orthogonal reactivity profile , allowing researchers to functionalize specific positions without protecting groups in many cases.
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The 3-Bromo Handle: Located ortho to the pyridine nitrogen, this position is activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The steric proximity to the 2-aminomethyl group often requires specific ligand choices (e.g., phosphines with smaller cone angles or precatalysts like Pd(dppf)Cl₂) to overcome steric hindrance.
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The 2-Aminomethyl Tether: This primary amine serves as a flexible linker. In kinase inhibitors, it frequently mimics the lysine-binding motif or interacts with the ribose-binding pocket.
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The 6-Methyl Blocker: This substituent blocks the metabolically labile 6-position, preventing oxidation by aldehyde oxidase (AO), a common clearance pathway for pyridine-containing drugs.
Validated Synthesis Protocols
Retrosynthetic Analysis
The most robust route to (3-Bromo-6-methylpyridin-2-yl)methanamine avoids the non-selective bromination of 2-picolylamine. Instead, it relies on the reduction of the corresponding nitrile, which preserves the halogen handle.
Core Synthesis Workflow (Nitrile Reduction)
Precursor: 3-Bromo-6-methylpicolinonitrile (CAS 717843-48-6).
Step-by-Step Methodology:
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Setup: In a flame-dried Schlenk flask under Argon, dissolve 3-bromo-6-methylpicolinonitrile (1.0 eq) in anhydrous THF (0.2 M concentration).
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Reduction: Cool the solution to 0°C. Slowly add Borane-THF complex (BH₃·THF, 1.0 M solution, 2.5 eq) dropwise over 30 minutes. Note: Borane is preferred over LiAlH₄ to prevent debromination.
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Reflux: Allow the mixture to warm to room temperature, then heat to mild reflux (65°C) for 2–4 hours. Monitor by LC-MS for the disappearance of the nitrile peak.
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Quench: Cool to 0°C. Carefully quench excess borane with Methanol (caution: H₂ evolution).
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Acid Hydrolysis: Add 4M HCl in Dioxane (or aqueous HCl) and stir at 60°C for 1 hour to break the boron-amine complex.
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Isolation: Concentrate the solvent. Basify the residue with NaOH (pH > 12) and extract with DCM. Alternatively, the product is often isolated and stored as the stable Dihydrochloride salt by precipitation from Et₂O/HCl.
Visualization of Synthesis
Figure 1: Validated synthetic pathway via Borane reduction of the nitrile precursor.
Applications in Drug Discovery[2]
Divergent Functionalization
This scaffold is a "linchpin" intermediate. The order of operations is critical:
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Path A (Amide First): Coupling the amine with a carboxylic acid allows for the installation of the "tail" region of a drug molecule before modifying the "head" (bromine).
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Path B (Suzuki First): Coupling the bromine with an aryl boronic acid. Critical: The primary amine must be protected (e.g., Boc) to prevent catalyst poisoning or side reactions during the Pd-cycle.
Reactivity Workflow Diagram
Figure 2: Divergent synthesis strategies. Path 2 (Protection) is recommended for high-yield cross-couplings.
Handling & Safety Protocols
While specific toxicological data for this CAS is limited, it should be handled as a functionalized pyridine and primary amine .
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Hazard Classification: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).[2]
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Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is significantly more stable than the free base.
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Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless reaction is intended).
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. All manipulations involving the free base should be performed in a fume hood due to potential volatility and amine odor.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21952747, 3-Bromo-6-methylpyridine-2-carbonitrile (Precursor). Retrieved from [Link]
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Royal Society of Chemistry. Synthetic routes to pyridine derivatives (Supplementary Information). Retrieved from [Link]
